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molecular formula C14H20O2 B8321307 Methyl 2-(4-t-butylphenyl)propanoate

Methyl 2-(4-t-butylphenyl)propanoate

Cat. No. B8321307
M. Wt: 220.31 g/mol
InChI Key: VVCURAYPFGWXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772307B2

Procedure details

A solution of methyl-2-(4-tert-butylphenyl)acetate (1 g, 4.85 mmol) in abs. THF (30 ml) was mixed with a 1 M solution of bis-(trimethylsilyl)lithium amide in THF (5.33 ml, 5.33 mmol) at a temperature of −70° C. within 15 min. The reaction was highly exothermic. The mixture was kept for 20 min at −70° C. and at this temperature methyliodide (0.452 ml, 1.03 g, 7.26 mmol) was added within 5 min. Within 16 h the mixture was heated to RT. For working up, the reaction mixture was mixed with sat. NH4Cl solution (30 ml). There were formed two phases and, as a solid, ammonium chloride which was separated off by filtration and washing with THF (2×8 ml). The filtrate was mixed with DCM (70 ml) and the phases were separated. The aqueous phase was extracted with DCM (2×20 ml). The organic phases were combined, dried and concentrated. There remained a colourless oil (1.08 g) which was purified by chromatography [silica gel 60 (50 g); cyclohexane (800 ml), EtOAc/cyclohexane 1:30 (600 ml)]. 2-(4-Tert-butylphenyl)propionic acid methyl ester was obtained as a colourless oil in a yield of 89% (946 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.452 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
bis-(trimethylsilyl)lithium amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
5.33 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:7][CH:6]=1.[CH3:16]I.[NH4+].[Cl-]>C1COCC1>[CH3:1][O:2][C:3](=[O:15])[CH:4]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([CH3:12])([CH3:14])[CH3:13])=[CH:9][CH:10]=1)[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)C(C)(C)C)=O
Step Two
Name
Quantity
0.452 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
bis-(trimethylsilyl)lithium amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5.33 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added within 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
There were formed two phases
CUSTOM
Type
CUSTOM
Details
as a solid, ammonium chloride which was separated off by filtration
WASH
Type
WASH
Details
washing with THF (2×8 ml)
ADDITION
Type
ADDITION
Details
The filtrate was mixed with DCM (70 ml)
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM (2×20 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
was purified by chromatography [silica gel 60 (50 g); cyclohexane (800 ml), EtOAc/cyclohexane 1:30 (600 ml)]

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)C1=CC=C(C=C1)C(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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